molecular formula C23H20N2O3S B4793044 2-{[2-(4-methoxyphenoxy)ethyl]thio}-3-phenyl-4(3H)-quinazolinone

2-{[2-(4-methoxyphenoxy)ethyl]thio}-3-phenyl-4(3H)-quinazolinone

Cat. No. B4793044
M. Wt: 404.5 g/mol
InChI Key: BNQIOWALGLVGNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(4-methoxyphenoxy)ethyl]thio}-3-phenyl-4(3H)-quinazolinone, also known as PTX-1, is a synthetic compound that has been studied for its potential applications in scientific research. This compound belongs to the quinazolinone family, which is known for its diverse pharmacological properties.

Mechanism of Action

The exact mechanism of action of 2-{[2-(4-methoxyphenoxy)ethyl]thio}-3-phenyl-4(3H)-quinazolinone is not fully understood, but studies have suggested that it may act as a positive allosteric modulator of certain ion channels in the brain. This modulation can lead to changes in neuronal excitability and synaptic transmission, which may have therapeutic implications.
Biochemical and Physiological Effects:
Studies have shown that 2-{[2-(4-methoxyphenoxy)ethyl]thio}-3-phenyl-4(3H)-quinazolinone can modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This modulation can lead to changes in neuronal excitability and synaptic transmission, which may have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[2-(4-methoxyphenoxy)ethyl]thio}-3-phenyl-4(3H)-quinazolinone in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, 2-{[2-(4-methoxyphenoxy)ethyl]thio}-3-phenyl-4(3H)-quinazolinone has been shown to be relatively stable and non-toxic, which makes it a useful tool for studying the mechanisms of ion channel modulation.
One limitation of using 2-{[2-(4-methoxyphenoxy)ethyl]thio}-3-phenyl-4(3H)-quinazolinone in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, 2-{[2-(4-methoxyphenoxy)ethyl]thio}-3-phenyl-4(3H)-quinazolinone has been shown to have relatively weak effects on some ion channels, which may limit its usefulness in certain experiments.

Future Directions

1. Further studies are needed to fully understand the mechanism of action of 2-{[2-(4-methoxyphenoxy)ethyl]thio}-3-phenyl-4(3H)-quinazolinone, particularly with regards to its effects on specific ion channels.
2. Studies are needed to investigate the potential therapeutic applications of 2-{[2-(4-methoxyphenoxy)ethyl]thio}-3-phenyl-4(3H)-quinazolinone in the treatment of neurological disorders.
3. Future research should focus on developing more potent and selective modulators of ion channels, which may have greater therapeutic potential than 2-{[2-(4-methoxyphenoxy)ethyl]thio}-3-phenyl-4(3H)-quinazolinone.
4. Studies are needed to investigate the effects of 2-{[2-(4-methoxyphenoxy)ethyl]thio}-3-phenyl-4(3H)-quinazolinone on other physiological systems, such as the cardiovascular system and the immune system.
5. Further research is needed to investigate the safety and toxicity of 2-{[2-(4-methoxyphenoxy)ethyl]thio}-3-phenyl-4(3H)-quinazolinone, particularly in long-term studies.
In conclusion, 2-{[2-(4-methoxyphenoxy)ethyl]thio}-3-phenyl-4(3H)-quinazolinone is a synthetic compound that has been studied for its potential applications in scientific research. Although its mechanism of action is not fully understood, studies have suggested that it may modulate the activity of certain ion channels in the brain, which may have therapeutic implications. Further research is needed to fully understand the effects of 2-{[2-(4-methoxyphenoxy)ethyl]thio}-3-phenyl-4(3H)-quinazolinone and its potential applications in the treatment of neurological disorders.

Scientific Research Applications

2-{[2-(4-methoxyphenoxy)ethyl]thio}-3-phenyl-4(3H)-quinazolinone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that 2-{[2-(4-methoxyphenoxy)ethyl]thio}-3-phenyl-4(3H)-quinazolinone can modulate the activity of certain ion channels in the brain, which may have implications for the treatment of neurological disorders such as epilepsy and chronic pain.

properties

IUPAC Name

2-[2-(4-methoxyphenoxy)ethylsulfanyl]-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S/c1-27-18-11-13-19(14-12-18)28-15-16-29-23-24-21-10-6-5-9-20(21)22(26)25(23)17-7-3-2-4-8-17/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQIOWALGLVGNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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